3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride is a chemical compound with the molecular formula C4H8Cl3N3O. It is known for its unique structure, which includes both amino and urea functional groups, as well as a dichloropropenyl moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride typically involves the reaction of 3,3-dichloroprop-2-en-1-amine hydrochloride with an appropriate urea derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, drying, and packaging processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichloropropenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can interfere with cellular processes by modulating signaling pathways or inducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dichloroprop-2-en-1-amine hydrochloride: A precursor in the synthesis of 3-Amino-1-(3,3-dichloroprop-2-en-1-yl)ureahydrochloride.
3-Amino-1-(3,3-dichloroprop-2-en-1-yl)urea: The base form of the hydrochloride salt.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichloropropenyl moiety allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C4H8Cl3N3O |
---|---|
Molekulargewicht |
220.48 g/mol |
IUPAC-Name |
1-amino-3-(3,3-dichloroprop-2-enyl)urea;hydrochloride |
InChI |
InChI=1S/C4H7Cl2N3O.ClH/c5-3(6)1-2-8-4(10)9-7;/h1H,2,7H2,(H2,8,9,10);1H |
InChI-Schlüssel |
DCQSYIUEWMDEPF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=C(Cl)Cl)NC(=O)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.